molecular formula C16H24O4 B1612484 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one CAS No. 919995-27-0

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one

Cat. No.: B1612484
CAS No.: 919995-27-0
M. Wt: 280.36 g/mol
InChI Key: WCRVSPUNMRRCCF-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes methoxy and propoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 3-chloropropanol to form 4-methoxy-3-(3-methoxypropoxy)phenol. This intermediate is then subjected to Friedel-Crafts acylation using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The methoxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The carbonyl group can also form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-methylbutan-1-one: Lacks the propoxy group, which may affect its reactivity and biological activity.

    1-(3-Methoxypropoxy)phenyl)-3-methylbutan-1-one: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-12(2)10-14(17)13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12H,5,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRVSPUNMRRCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582810
Record name 1-[4-Methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919995-27-0
Record name 1-[4-Methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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